molecular formula C23H22N8O B068113 (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 168152-75-8

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Cat. No. B068113
M. Wt: 426.5 g/mol
InChI Key: VPDYFKUXUUPPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways and ultimately results in cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to exhibit potent antiproliferative activity against several cancer cell lines. It has also been shown to induce apoptosis in cancer cells. In addition, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its potent inhibitory activity against several protein kinases. This makes it an attractive compound for drug discovery and development. However, its complex synthesis method and limited availability may pose challenges for its use in lab experiments.

Future Directions

There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its anti-inflammatory activity and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method for broader applications in drug discovery and development.

Synthesis Methods

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multi-step process. The first step involves the synthesis of 7-butyl-6-bromo-1,2,4-triazolo[1,5-a]pyrimidin-5-one. This intermediate is then coupled with 2'-azido-4'-((4-bromomethyl) biphenyl-2-yl)acetophenone to obtain the final product. The synthesis method is complex and requires expertise in synthetic organic chemistry.

Scientific Research Applications

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Aurora kinase A. These kinases play a critical role in cell proliferation, differentiation, and apoptosis, making them attractive targets for cancer therapy.

properties

CAS RN

168152-75-8

Product Name

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Molecular Formula

C23H22N8O

Molecular Weight

426.5 g/mol

IUPAC Name

7-butyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C23H22N8O/c1-2-3-8-20-19(22(32)26-23-24-14-25-31(20)23)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)21-27-29-30-28-21/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,24,25,26,32)(H,27,28,29,30)

InChI Key

VPDYFKUXUUPPMD-UHFFFAOYSA-N

Isomeric SMILES

CCCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

SMILES

CCCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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